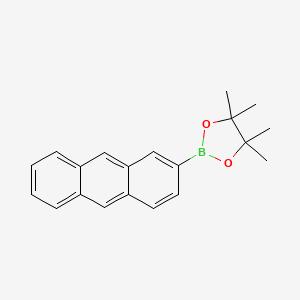

2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring an anthracene moiety fused to a 1,3,2-dioxaborolane ring. The anthracene group imparts significant aromaticity and planar rigidity, while the pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura . This compound is typically synthesized via palladium-catalyzed borylation or direct coupling of anthracene derivatives with pinacolborane, as referenced in literature protocols . Its applications span organic electronics, fluorescent probes, and intermediates for pharmaceuticals, leveraging the anthracene group’s optoelectronic properties.

Properties

IUPAC Name |

2-anthracen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-10-9-16-11-14-7-5-6-8-15(14)12-17(16)13-18/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGAEOZJPSSSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC4=CC=CC=C4C=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of anthracene derivatives with boronic acid or boronic ester precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, where 2-bromoanthracene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the anthracene group to dihydroanthracene.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene group yields anthraquinone, while substitution reactions can produce a variety of substituted anthracene derivatives .

Scientific Research Applications

2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Biology: The compound’s fluorescent properties make it useful as a probe in biological imaging and sensing applications.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily related to its ability to participate in various chemical reactions. The anthracene moiety can undergo photophysical processes, such as fluorescence and phosphorescence, which are useful in imaging and sensing applications. The boronic ester group facilitates cross-coupling reactions, enabling the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,2-dioxaborolane derivatives arises from variations in the aryl or alkyl substituents attached to the boron atom. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,2-Dioxaborolane Derivatives

Key Insights from Comparative Analysis

Electronic Effects :

- Electron-donating groups (e.g., methoxy in 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ) increase boronate stability and reduce hydrolysis susceptibility.

- Electron-withdrawing groups (e.g., trifluoromethyl in , dichloro in ) enhance electrophilicity, improving reactivity in Suzuki couplings but reducing stability.

Steric Effects :

- Bulky substituents like di-naphthyl anthracene or phenylpentadecane hinder reaction rates due to steric hindrance but improve thermal stability.

- Smaller groups (e.g., phenylethynyl ) facilitate rapid cross-coupling.

Optoelectronic Applications: Anthracene derivatives exhibit strong fluorescence and large Stokes shifts (e.g., compound in ), making them suitable for sensors and OLEDs. Non-anthracene analogs (e.g., 3,5-dimethylphenyl ) lack extended conjugation, limiting optoelectronic utility.

Synthetic Accessibility :

- Anthracene-based boronates require multi-step synthesis (e.g., bromination/alkylation in ), whereas simpler analogs (e.g., phenylethynyl ) are accessible in one step.

Research Findings and Challenges

- Stability : Anthracene-based boronates are stable under inert conditions but prone to oxidation due to the aromatic system’s electron-rich nature .

- Reactivity : The anthracen-2-yl group participates in regioselective cross-coupling, but competing side reactions (e.g., homocoupling) require optimized catalysts .

- Limitations : Poor solubility of anthracene derivatives in polar solvents restricts their use in aqueous-phase reactions .

Biological Activity

2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H21BO2

- Molecular Weight : 304.19 g/mol

- CAS Number : 676578-20-4

- InChI Key : PHGAEOZJPSSSIV-UHFFFAOYSA-N

Mechanisms of Biological Activity

Research indicates that compounds in the dioxaborolane class exhibit various biological activities due to their unique structural properties. The anthracene moiety enhances photophysical properties, making these compounds suitable for applications in photodynamic therapy (PDT) and as fluorescent probes in biological systems.

Photodynamic Therapy (PDT)

Dioxaborolanes can generate reactive oxygen species (ROS) upon light activation. This property is crucial for PDT applications in cancer treatment. The mechanism involves:

- Light Activation : Upon exposure to specific wavelengths of light.

- ROS Generation : Leads to oxidative stress in targeted cells.

- Cell Death : Induces apoptosis or necrosis in cancer cells.

Biological Activity Data

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various dioxaborolane derivatives, 2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was found to significantly inhibit the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study utilized MTT assays to quantify cell viability and demonstrated a dose-dependent response.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was shown that the compound induces apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases 9 and 3. This suggests that the compound may serve as a potential therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : This compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves reacting 2-anthracenyl halides (e.g., bromide or iodide) with pinacolborane or bis(pinacolato)diboron under palladium catalysis. Key parameters include:

- Catalyst selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) .

- Solvent optimization: Use anhydrous THF or dioxane under inert atmosphere.

- Reaction temperature: 80–100°C for 12–24 hours.

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can I confirm the structural integrity of this compound using spectroscopic methods?

- Characterization :

- ¹H/¹³C NMR : Anthracene protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the dioxaborolane methyl groups resonate as a singlet at δ 1.0–1.3 ppm .

- X-ray crystallography : Single-crystal analysis confirms the planar anthracene moiety and tetrahedral boron geometry (bond angles: ~109.5° for B-O bonds) .

- Mass spectrometry : ESI-MS or HRMS should show the molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., ~334.2 g/mol).

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Common Issues :

- Deboronation : Partial hydrolysis of the dioxaborolane ring under moisture-sensitive conditions.

- Byproducts : Unreacted anthracenyl halides or homocoupling products (e.g., bi-anthracene).

- Solutions :

- Use rigorously dry solvents and Schlenk-line techniques.

- Employ scavengers (e.g., polymer-bound triphenylphosphine) to remove residual halides .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

- Case Study : If NMR suggests a distorted anthracene ring but XRD shows planarity, consider:

- Dynamic effects : Temperature-dependent NMR to detect conformational flexibility.

- Computational validation : DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental spectra .

- Resolution : Cross-validate with alternative techniques (e.g., Raman spectroscopy for bond vibrations) .

Q. What catalytic systems optimize the efficiency of cross-coupling reactions involving this boronate ester?

- Advanced Catalysis :

- Ligand effects : Bulky ligands (e.g., SPhos) enhance steric protection of the boron center, reducing side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining >90% yield .

- Table : Comparison of catalysts (example data):

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)₂/SPhos | 92 | 6 |

| PdCl₂(dppf) | 85 | 12 |

Q. How does the anthracene substituent influence the electronic properties of the dioxaborolane ring?

- Theoretical Analysis :

- DFT Calculations : The electron-rich anthracene moiety donates electron density to the boron atom, lowering its Lewis acidity. This is critical for applications in optoelectronic materials .

- UV-Vis Spectroscopy : Anthracene’s extended π-system results in a red-shifted absorption peak (~390 nm), useful for OLED design .

Q. What strategies address low yields in Suzuki couplings using this boronate ester?

- Troubleshooting :

- Substrate activation : Pre-activate aryl halides with Zn(OTf)₂ to enhance transmetallation .

- Solvent/base optimization : Use Cs₂CO₃ in DMF:H₂O (10:1) for better solubility of inorganic salts .

Methodological Considerations

Q. How can I design a kinetic study to evaluate the hydrolytic stability of this compound?

- Protocol :

Prepare aqueous-organic mixtures (e.g., THF:H₂O, 4:1).

Monitor hydrolysis via ¹¹B NMR (disappearance of the dioxaborolane signal at δ 28–32 ppm).

Calculate rate constants (k) using pseudo-first-order kinetics .

Q. What computational tools predict the reactivity of this boronate ester in cross-coupling reactions?

- Software :

- Gaussian 16 for transition-state modeling.

- NBO analysis to quantify charge distribution at the boron center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.